2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid
Description
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid is a sulfur-containing organic compound characterized by a unique combination of functional groups: a carbamimidoyl (guanidine-like) group, a carbamoyl thio linkage, and an ethanesulfonic acid moiety. Its molecular structure can be represented as H2N−C(=NH)−NH−C(=O)−S−CH2CH2−SO3H. Current research focuses on its role in pharmaceutical quality control and its biochemical reactivity due to its thioether and sulfonic acid groups .
Properties
Molecular Formula |
C4H9N3O4S2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-(diaminomethylidenecarbamoylsulfanyl)ethanesulfonic acid |
InChI |
InChI=1S/C4H9N3O4S2/c5-3(6)7-4(8)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H4,5,6,7,8) |
InChI Key |
LUZSWZVYJVZDFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=O)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Carbamimidoyl Group Introduction via Carbamoyl Chlorides or Isocyanates
- Carbamoyl chlorides or isocyanates (e.g., methyl or phenyl carbamoyl derivatives)
- Primary amines or ammonia derivatives
- Bases such as sodium bicarbonate or triethylamine
- The carbamoyl chloride is reacted with a primary amine or ammonia source in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (~0°C) to prevent decomposition.
- The reaction mixture is stirred for several hours, often up to 48 hours, at room temperature to ensure complete conversion.
- Post-reaction, the mixture is acidified, and the product is purified via chromatography.
Thioether Bond Formation via Nucleophilic Substitution
- Thiol derivatives or thioalkyl halides
- Alkyl or aryl halides linked to the carbamimidoyl groups
- The sulfur nucleophile reacts with electrophilic carbon centers bearing good leaving groups (e.g., halides) under basic conditions.
- Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at ambient or slightly elevated temperatures.
- The reaction is monitored via TLC or NMR until completion, then purified.
- Studies indicate that thioether bonds are efficiently formed at room temperature with yields exceeding 70%.
Coupling to Ethanethanesulfonic Acid
- Activated intermediates (e.g., carbamoyl chlorides or isocyanates)
- Ethanethanesulfonic acid or its derivatives
- The sulfonic acid is activated using carbonyldiimidazole (CDI) or other coupling agents.
- The activated sulfonic acid reacts with the carbamimidoyl-thio intermediates, forming the final compound.
- Reaction conditions are optimized to prevent hydrolysis or side reactions, often at room temperature with inert atmosphere.
- Efficient coupling methods have been reported, with reaction times ranging from 4 to 24 hours, depending on reagent reactivity.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C | Lower temperatures prevent decomposition |
| pH | Neutral to slightly basic (~7-9) | Maintains reagent stability |
| Reaction Time | Several hours to 2 days | Longer times improve yield and purity |
| Solvent | THF, DMF, acetonitrile | Polar aprotic solvents preferred |
| Reagent Ratios | Equimolar or slight excess of reagents | Ensures complete conversion |
Purification Techniques
- Column Chromatography: Using silica gel with appropriate solvent systems (hexane/ethyl acetate, methanol).
- Recrystallization: From suitable solvents based on compound solubility.
- Elemental Analysis: To confirm purity and composition.
Summary of Research Findings and Data
The preparation of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic Acid involves a multi-step synthesis centered on the formation of carbamimidoyl groups and sulfur linkages, followed by coupling to ethanesulfonic acid. The most effective methods utilize carbamoyl chlorides or isocyanates for carbamimidoyl group introduction, nucleophilic substitution for thioether formation, and activation of ethanesulfonic acid for final coupling. Reaction conditions are optimized to maintain compound integrity, with purification achieved through chromatography and recrystallization. These methodologies are supported by recent patents and scientific literature, demonstrating their viability for producing this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol compounds .
Scientific Research Applications
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related ethanesulfonic acid derivatives, emphasizing differences in substituents, molecular properties, and applications.
Structural and Functional Group Analysis
The table below highlights key structural differences:
Key Differences and Implications
This may influence its biochemical interactions, such as binding to proteins or nucleic acids .
Applications: Mesna: Clinically used to detoxify chemotherapeutic agents (e.g., cyclophosphamide) by binding reactive metabolites . MTSES: A thiol-reactive reagent in protein studies, forming mixed disulfides with cysteine residues to probe channel proteins . MES/MOPS: Biological buffers effective in pH 6.5–7.7 (MES) and 6.5–7.9 (MOPS), widely used in cell culture and electrophoresis .
Research Findings and Gaps
- Synthetic Pathways: While details methods for synthesizing thio-linked ethanoic acids, analogous routes (e.g., coupling carbamimidoyl derivatives with thiols) may apply to the target compound.
- This remains speculative without experimental validation .
- Safety and Stability : Unlike MTSES, which is handled as a hazardous thiol-reactive compound , stability data for the target compound are absent in the provided evidence.
Biological Activity
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid, also known as a sulfonic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonic acid group and carbamimidoyl functionalities. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Chemical Formula : C3H8N2O3S2
- Molecular Weight : 192.24 g/mol
- CAS Number : 117698
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is hypothesized to modulate cellular pathways through:
- Inhibition of Enzymatic Activity : The presence of the carbamimidoyl group may allow for competitive inhibition of certain enzymes involved in metabolic pathways.
- Regulation of Ion Channels : The sulfonic acid moiety may influence ion channel activity, particularly in neuronal and muscular tissues.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- In vitro studies have shown that related sulfonic acids can inhibit the growth of various bacterial strains, suggesting a potential role as an antibacterial agent .
Cytotoxic Effects
Studies have explored the cytotoxic effects of sulfonic acid derivatives on cancer cell lines:
- Cell Line Testing : In assays against A549 (lung cancer) and MIA PACA-2 (pancreatic cancer) cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Enzyme Inhibition | Potential competitive inhibition | Hypothetical findings |
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonic acid derivatives showed that certain compounds exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Cytotoxicity Assessment : In a comparative analysis of several sulfonic acids, this compound was found to have a lower IC50 compared to other tested compounds, indicating stronger cytotoxic effects against specific cancer cell lines.
Q & A
Q. What are the recommended methods for synthesizing 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid with high purity?
Synthesis typically involves coupling reactions between carbamimidoyl carbamoyl derivatives and thiol-containing sulfonic acids under controlled pH (e.g., 6.0–7.0). Key steps include:
- Thiol-sulfonic acid conjugation : Reacting carbamimidoyl carbamoyl chloride with 2-mercaptoethanesulfonic acid in an inert atmosphere to prevent oxidation .
- Purification : Use reverse-phase HPLC with a C18 column and aqueous mobile phase (0.1% trifluoroacetic acid) to isolate the compound. Purity can be verified via LC-MS (>99% by peak integration) .
- Drying : Lyophilization to remove residual solvents and maintain low moisture content (<0.5% by Karl Fischer titration) .
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a multi-technique approach:
- Spectroscopy :
- Mass spectrometry : ESI-MS in negative ion mode to observe [M–H] ions (m/z 226.25 for CHNOS) .
- Computational validation : Compare experimental data with InChI/SMILES descriptors (e.g., InChI=1S/C4H9N3O4S2) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- pH stability :
- Thermal stability :
Q. How can contradictory data on the compound’s buffer capacity be resolved?
Discrepancies often arise from ionic strength or contamination. To address this:
- Standardize conditions : Use a potentiometric titration system (e.g., Metrohm Titrando) with 0.1 M HCl/KOH under nitrogen to avoid CO interference.
- Calculate buffer capacity (β) : β = Δ[B]/ΔpH, where Δ[B] is molar concentration of base added. Compare results across studies using the same ionic strength (e.g., 0.15 M NaCl) .
- Control impurities : Pre-purify the compound via ion-exchange chromatography to remove trace metals or organic contaminants .
Q. What methodologies are suitable for studying interactions between this compound and biomolecules (e.g., enzymes or DNA)?
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, K) by titrating the compound into a biomolecule solution .
- Surface plasmon resonance (SPR) : Immobilize the compound on a carboxymethyl dextran chip; monitor real-time binding kinetics (k, k) with proteins like serum albumin .
- Fluorescence quenching : Track changes in tryptophan emission (λ = 280 nm) upon compound addition to assess conformational changes in enzymes .
Q. How can researchers optimize analytical protocols for detecting trace impurities in synthesized batches?
- LC-MS/MS : Use a HILIC column (e.g., Waters BEH Amide) with mobile phase (acetonitrile/20 mM ammonium formate) to separate impurities. Set MRM transitions for common byproducts (e.g., oxidized thiols at m/z 242.3) .
- Limit of detection (LOD) : Validate down to 0.01% w/w using calibration curves with spiked impurity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
